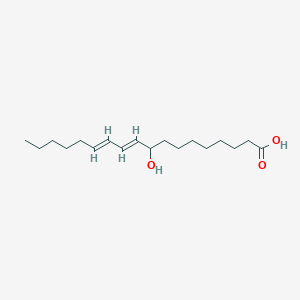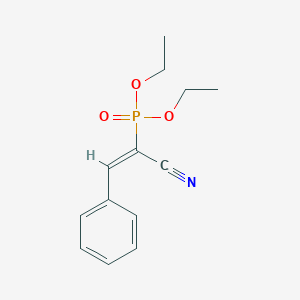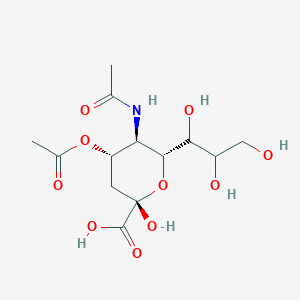
(E)-4-(1-Methyl-2-phenylethenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(1-Methyl-2-phenylethenyl)pyridine, also known as resveratrol, is a natural compound found in various plants, including grapes, peanuts, and berries. It has gained significant attention in the scientific community due to its potential health benefits, including anti-inflammatory and antioxidant properties.
作用機序
(E)-4-(1-Methyl-2-phenylethenyl)pyridine exerts its effects through various mechanisms. It activates the sirtuin family of proteins, which are involved in regulating cellular metabolism, DNA repair, and aging. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. Additionally, it inhibits the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(E)-4-(1-Methyl-2-phenylethenyl)pyridine has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the production of antioxidant enzymes, such as superoxide dismutase and catalase. It improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, it improves cardiovascular health by reducing blood pressure, improving lipid profiles, and reducing the risk of atherosclerosis.
実験室実験の利点と制限
(E)-4-(1-Methyl-2-phenylethenyl)pyridine has several advantages for lab experiments. It is a natural compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential health benefits, making it a well-characterized compound. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of (E)-4-(1-Methyl-2-phenylethenyl)pyridine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential as a dietary supplement for improving overall health and preventing age-related diseases. Additionally, further research is needed to investigate the optimal dosage and delivery methods for (E)-4-(1-Methyl-2-phenylethenyl)pyridine, as well as its potential side effects.
合成法
(E)-4-(1-Methyl-2-phenylethenyl)pyridine can be synthesized through several methods, including the Wittig reaction, Heck reaction, and Grignard reaction. The Wittig reaction involves the condensation of an aldehyde with a phosphonium ylide, followed by a dehydration step. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The Grignard reaction involves the reaction of an aryl halide with magnesium, followed by the addition of a pyridine derivative. These methods have been used to produce (E)-4-(1-Methyl-2-phenylethenyl)pyridine with high purity and yield.
科学的研究の応用
(E)-4-(1-Methyl-2-phenylethenyl)pyridine has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties. It has also been studied for its potential to improve cardiovascular health, cognitive function, and insulin sensitivity. Various in vitro and in vivo studies have been conducted to investigate the effects of (E)-4-(1-Methyl-2-phenylethenyl)pyridine on different diseases and physiological processes.
特性
CAS番号 |
18150-12-4 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC名 |
4-[(E)-1-phenylprop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C14H13N/c1-12(14-7-9-15-10-8-14)11-13-5-3-2-4-6-13/h2-11H,1H3/b12-11+ |
InChIキー |
RSKRXANPEHDBRN-VAWYXSNFSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |
正規SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |
同義語 |
4-(1-METHYL-2-PHENYLVINYL)PYRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)




![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
